molecular formula C12H12BrNO B2376027 6-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-ol CAS No. 309741-11-5

6-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-ol

Cat. No. B2376027
CAS RN: 309741-11-5
M. Wt: 266.138
InChI Key: ODJMJEOJZGQCCD-UHFFFAOYSA-N
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Description

6-Bromo-2,3,4,9-tetrahydro-1H-carbazole is a chemical compound with the CAS Number: 21865-50-9 . It has a molecular weight of 250.14 and its linear formula is C12H12BrN .


Molecular Structure Analysis

The molecular structure of 6-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-ol is represented by the linear formula C12H12BrN .


Physical And Chemical Properties Analysis

6-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-ol is a solid at room temperature . It has a flash point of 182.8°C and a boiling point of 378.7°C at 760 mmHg .

Scientific Research Applications

  • Antitumor Activity :

    • Murali et al. (2017) synthesized hetero annulated carbazoles, including derivatives of 6-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-ol, which displayed significant in vitro antitumor activity. Particularly, a pyrimido carbazole compound showed promising therapeutic potential against cancer cell proliferation (Murali, Sparkes, & Prasad, 2017).
    • Chaudhary and Chaudhary (2016) reported the synthesis and anticancer activity evaluation of 6-Bromo-2,3,4,9-tetrahydro-1H-carbazol derivatives. Among the synthesized compounds, two showed significant activity against the A-549 cell line (Chaudhary & Chaudhary, 2016).
  • Electronic and Luminescent Properties :

    • Salunke et al. (2016) explored carbazole derivatives, including those related to 6-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-ol, for their application in organic light-emitting diodes (OLEDs). These materials demonstrated promising blue and green emission, indicating their potential in organic electronics (Salunke et al., 2016).
  • Antibacterial Properties :

    • Selvam, Murugesan, and Uthaikumar (2019) synthesized carbazole compounds with antibacterial properties. They found that these compounds, including derivatives of 6-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-ol, exhibited excellent antibacterial activity (Selvam, Murugesan, & Uthaikumar, 2019).
  • Bacterial Biotransformation :

    • Waldau et al. (2009) studied the bacterial biotransformation of 6-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-ol and related compounds, revealing insights into their environmental fate and potential biotechnological applications (Waldau et al., 2009).
  • Synthesis and Characterization :

    • Berthelette et al. (2004) prepared tritium labeled derivatives of 6-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-ol, contributing to the development of potent DP receptor antagonists (Berthelette et al., 2004).

Safety and Hazards

The safety information available indicates that 6-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-ol has a GHS07 pictogram and a warning signal word . The hazard statements include H302, and the precautionary statements include P280, P305+P351+P338 .

properties

IUPAC Name

6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO/c13-7-4-5-10-9(6-7)8-2-1-3-11(15)12(8)14-10/h4-6,11,14-15H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODJMJEOJZGQCCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-ol

Synthesis routes and methods

Procedure details

To a solution of 6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one (500 mg, 1.9 mmol) in methanol (20 mL) was added sodium borohydride (144 mg, 3.8 mmol) portionwise. The reaction mixture was stirred for one hour and quenched with water (5 mL). The reaction was concentrated, diluted with methylene chloride and washed with water. The organic phase was concentrated and the crude alcohol purified by flash chromatography on silica (5% to 30% ethyl acetate/hexanes gradient) to provide 6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-ol (255 mg, 50%) as a light brown solid: 1H-NMR (DMSO-d6): δ 10.99 (s, 1H), 7.54 (d, 1H), 7.25 (d, 1H), 7.12 (dd, 1H), 5.18 (d, 1H), 4.75-4.70 (m, 1H), 2.64-2.53 (m, 2H), 2.02-1.91 (m, 2H), 1.77-1.66 (m, 2H); MS m/z (M−1) 339, 341.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
144 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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